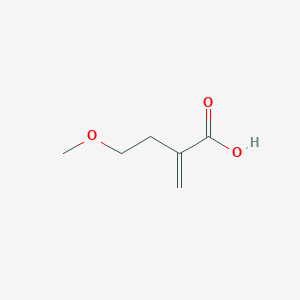![molecular formula C8H12N2 B13525818 (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B13525818.png)
(1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,7S,8R)-4-azabicyclo[510]octane-8-carbonitrile is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of diphenyl phosphorazidate and 1,8-diazabicyclo[5.4.0]undec-7-ene to transform hydroxyl groups into azides, which can then undergo cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,7S,8R)-4-azabicyclo[510]octane-8-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure makes it a valuable tool for investigating the binding sites of enzymes and other proteins.
Medicine
In medicinal chemistry, (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A compound with similar structural features and applications in medicinal chemistry.
Imidazoles: Another class of bicyclic compounds with diverse applications in chemistry and biology.
Uniqueness
(1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile stands out due to its specific bicyclic structure and the presence of a carbonitrile group. This combination of features provides unique reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H12N2 |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
(1R,7S)-4-azabicyclo[5.1.0]octane-8-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-5-8-6-1-3-10-4-2-7(6)8/h6-8,10H,1-4H2/t6-,7+,8? |
InChI-Schlüssel |
DWXGLHDFYNYSQE-DHBOJHSNSA-N |
Isomerische SMILES |
C1CNCC[C@H]2[C@@H]1C2C#N |
Kanonische SMILES |
C1CNCCC2C1C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


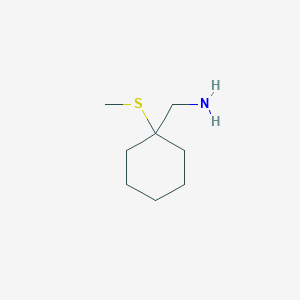
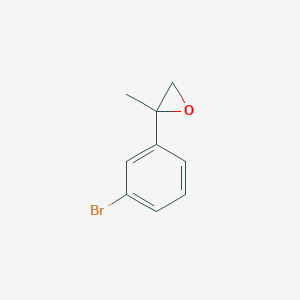
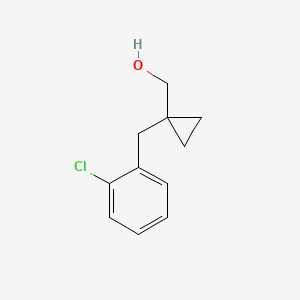
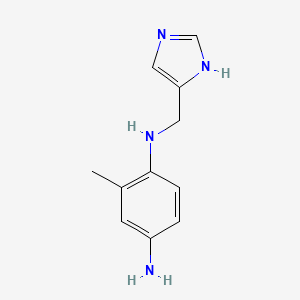


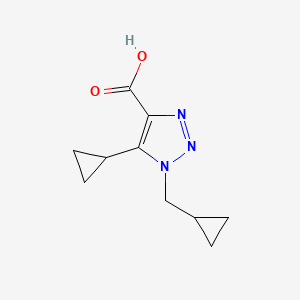

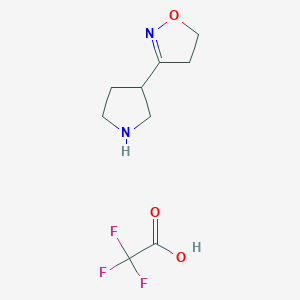
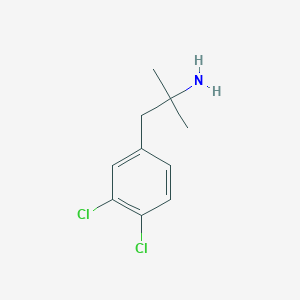
![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)

